2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)benzoic acid
Description
This compound is a benzoic acid derivative featuring multiple dimethylamino substituents. The core structure includes:
- A benzoic acid backbone with a dimethylamino group at position 3.
- A bulky bis[4-(dimethylamino)phenyl]methyl group at position 2, forming a triphenylmethane-like architecture.
Properties
IUPAC Name |
2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2/c1-27(2)20-11-7-18(8-12-20)25(19-9-13-21(14-10-19)28(3)4)23-16-15-22(29(5)6)17-24(23)26(30)31/h7-17,25H,1-6H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGGOSXJLSPVRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=C(C=C(C=C3)N(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061641 | |
| Record name | Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255-69-2 | |
| Record name | 2-[Bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-(bis(4-(dimethylamino)phenyl)methyl)-5-(dimethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001255692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Reaction Mechanism and Substrate Selection
The Friedel-Crafts reaction is a cornerstone for constructing triarylmethane scaffolds. For this compound, a plausible route involves the acylation of dimethylaniline derivatives using a benzoyl chloride intermediate. Michler’s ketone (4,4'-bis(dimethylamino)benzophenone) serves as a critical precursor, reacting with a substituted benzoic acid derivative under acidic conditions. The mechanism proceeds via electrophilic aromatic substitution, where the ketone acts as an acylating agent, facilitated by Lewis acids such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).
Reaction Scheme:
Optimization Parameters
-
Catalyst Loading: Excess AlCl₃ (1.5–2.0 equivalents) ensures complete activation of the acyl chloride.
-
Solvent: Dichloromethane (DCM) or nitrobenzene enhances electrophilicity at low temperatures (0–5°C).
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Yield: Typical yields range from 60–75%, with purity >95% after recrystallization from ethanol.
Table 1: Friedel-Crafts Reaction Conditions and Outcomes
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (AlCl₃) | 1.8 equivalents | Maximizes acylation |
| Temperature | 0–5°C | Reduces side products |
| Reaction Time | 12–18 hours | Ensues completion |
Condensation Reactions
Acid-Catalyzed Condensation
Condensation between 5-(dimethylamino)benzaldehyde and bis(4-(dimethylamino)phenyl)methanol in the presence of sulfuric acid (H₂SO₄) offers an alternative pathway. This method leverages the dehydration of methanol to form a methylene bridge, linking the aromatic rings.
Reaction Scheme:
Challenges and Mitigations
-
Side Reactions: Over-acidification may lead to demethylation of amino groups. Buffering with sodium acetate (NaOAc) mitigates this.
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Solvent Systems: Glacial acetic acid improves solubility and reaction homogeneity.
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Yield: 50–65%, with column chromatography required for purification.
Grignard Reagent-Based Synthesis
Nucleophilic Addition to Ketones
A Grignard reagent derived from 4-(dimethylamino)benzyl bromide can react with 5-(dimethylamino)benzophenone. Subsequent quenching with carbon dioxide (CO₂) introduces the carboxylic acid moiety.
Reaction Steps:
-
Formation of Grignard reagent:
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Nucleophilic attack on benzophenone:
-
Carboxylation:
Critical Considerations
-
Temperature Control: Strict anhydrous conditions at −78°C prevent premature CO₂ reaction.
-
Yield: 70–80% after acid workup, though scalability is limited by Grignard sensitivity.
Catalytic Methods and Recent Advances
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling has been explored for assembling the triarylmethane core. A boronic ester derivative of bis(4-(dimethylamino)phenyl)methane couples with 5-bromo-2-(dimethylamino)benzoic acid under mild conditions.
Conditions:
Photoredox Catalysis
Emerging techniques utilize visible-light-mediated catalysis to forge C–C bonds without harsh reagents. For example, eosin Y catalyzes the coupling of electron-rich arenes with α-keto acids, though applicability to this compound remains theoretical.
Comparative Analysis of Synthesis Routes
Table 2: Method Comparison for Industrial Feasibility
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Friedel-Crafts | 65–75 | 95–98 | High | Moderate |
| Condensation | 50–65 | 90–95 | Moderate | Low |
| Grignard | 70–80 | 97–99 | Low | High |
| Suzuki Coupling | 55–60 | 90–95 | Moderate | High |
Key Observations:
-
The Friedel-Crafts method balances yield and scalability, making it preferred for bulk production.
-
Grignard approaches, while high-yielding, face practical limitations in large-scale settings.
Chemical Reactions Analysis
Types of Reactions: 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzoic acid core.
Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Analytical Chemistry
2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)benzoic acid is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. The compound can be effectively analyzed using reverse-phase HPLC methods, which are scalable for preparative separations and suitable for pharmacokinetic studies. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, though formic acid is used for mass-spectrometry compatible applications .
Pharmacological Studies
The compound has been investigated for its potential pharmacological properties due to the presence of dimethylamino groups, which can enhance solubility and bioavailability. Research indicates that derivatives of this compound may exhibit significant biological activity, including anti-cancer properties and efficacy in drug delivery systems .
Dye Synthesis
Due to its structure, the compound is also relevant in the synthesis of dyes, particularly in the production of crystal violet lactone. This involves a multi-step synthetic process where intermediates containing similar functional groups are converted into color-forming agents through oxidation reactions .
Case Studies
Mechanism of Action
The mechanism of action of benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)- involves its interaction with specific molecular targets. The dimethylamino groups play a crucial role in these interactions, allowing the compound to bind to proteins and enzymes. This binding can modulate the activity of these biological molecules, leading to various physiological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Analogs in the Benzoic Acid Family
Potassium Salt of a Related Benzoic Acid Derivative
Compound: Benzoic acid, 2-[[2,4-bis(dimethylamino)phenyl][4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)-, potassium salt (1:1) .
- Key Differences: Substituent Pattern: The phenyl groups attached to the central methyl group include a 2,4-bis(dimethylamino)phenyl group instead of two 4-(dimethylamino)phenyl groups. Molecular Weight: 498.7 g/mol (vs. ~455.6 g/mol for the free acid form of the target compound). Ionization: The potassium salt enhances water solubility compared to the free acid form.
- Properties :
5-(Acetylamino)-2-[4-(dimethylamino)-2-hydroxybenzoyl]benzoic Acid
- Key Differences: Substituents: A hydroxybenzoyl group replaces the bis(dimethylaminophenyl)methyl group.
- Applications : Likely used in pharmaceuticals due to its complex substituents.
Heterocyclic and Naphthalene-Based Analogs
Pyridine Derivatives
Compound: 4-[2-(ethoxycarbonyl)-4-(dimethylamino)phenyl]-2,6-bis[4-(dimethylamino)phenyl]pyridine .
- Key Differences: Core Structure: Pyridine ring replaces the benzoic acid backbone. Functional Groups: Ethoxycarbonyl and dimethylamino groups alter electronic properties.
- Synthesis: Prepared via condensation of dimethylamino-substituted benzoic acid esters with acetophenones, highlighting shared synthetic routes with the target compound .
Naphthalene Disulfonate Derivatives
Compound: Disodium 4-[bis[4-(dimethylamino)phenyl]methyl]-3-hydroxynaphthalene-2,7-disulphonate (CAS 93805-02-8) .
- Key Differences :
- Core Structure: Naphthalene ring with sulfonate groups instead of benzoic acid.
- Solubility: Sulfonate groups and disodium salt confer higher water solubility than the target compound.
- Applications: Likely used in dyes due to chromophoric naphthalene and dimethylamino groups .
Substituent-Driven Comparisons
Alkylamino vs. Dimethylamino Groups
Compound: 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid .
- Key Differences: Alkyl Chain Length: Dibutylamino groups increase lipophilicity compared to dimethylamino groups. Hydroxy Group: Enhances hydrogen bonding and acidity.
Methoxy-Substituted Analogs
Compound: 4-[[[[2-[[[[3-(Methyloxy)phenyl]methyl]amino]carbonyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl]methyl]oxy]methyl]benzoic acid .
- Key Differences: Heterocyclic Moieties: Thienopyrimidinone and methoxy groups introduce distinct electronic and steric effects. Applications**: Likely a kinase inhibitor or bioactive agent due to the complex heterocycle .
Biological Activity
2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)benzoic acid, commonly referred to as a dimethylamino benzoic acid derivative, is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, particularly focusing on its interactions with various biological targets.
- Molecular Formula : C26H31N3O2
- CAS Number : 1255-69-2
- Molecular Weight : 417.55 g/mol
The compound features multiple dimethylamino groups attached to a benzoic acid core, which enhances its solubility and reactivity in biological systems. The unique structure allows it to interact with various enzymes and proteins, making it a subject of interest in pharmacological research.
The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific proteins and enzymes. The dimethylamino groups play a crucial role in these interactions:
- Protein Binding : The compound can bind to various proteins, influencing their activity. This binding can lead to changes in cellular signaling pathways, potentially inducing apoptosis in cancer cells.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation, such as HSET (KIFC1), which is critical for centrosome clustering in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce multipolar spindle formation in centrosome-amplified cancer cells, leading to increased cell death rates.
- Case Study : In experiments with DLD1 human colon cancer cells, treatment with this compound resulted in a notable increase in multipolar mitosis, suggesting its potential as an anticancer agent. Specifically, a concentration of 15 μM led to a 21% increase in multipolarity compared to controls .
| Concentration (μM) | Multipolar Mitosis (%) |
|---|---|
| 0 | 10 |
| 15 | 21 |
| 30 | 35 |
Synthesis and Analytical Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Reactions with Benzoic Acid Derivatives : Utilizing dimethylamino compounds under controlled conditions.
- HPLC Analysis : Reverse phase high-performance liquid chromatography (RP-HPLC) has been employed for the analysis of this compound under simple conditions .
Medicinal Chemistry
Due to its unique properties, this compound is being investigated for potential therapeutic applications:
- Drug Development : Its interactions with biological targets are studied for developing new drugs aimed at treating various cancers and viral infections.
- Fluorescent Probes : The compound serves as a fluorescent probe in biological research, allowing scientists to study molecular interactions within cells.
Industrial Use
In addition to its pharmaceutical potential, this compound is utilized in the production of dyes and pigments due to its stable chemical properties.
Q & A
Q. What are the established synthetic routes for 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)benzoic acid, and how can reaction conditions be optimized for reproducibility?
The compound is synthesized via a two-step process involving the reaction of 4-dimethylaminobenzaldehyde, urea, and N,N-dimethylaniline in hydrochloric acid. Key steps include:
- Acidic condensation at controlled temperatures (e.g., 80–100°C) to form intermediates.
- Isolation via pH-dependent fractional crystallization (e.g., pH 3.6–4.6) to separate the product from byproducts .
- Purification by recrystallization from toluene, yielding a pale yellow solid with a melting point of 212–218°C . Optimization Tips : Monitor reaction progress using thin-layer chromatography (TLC) and adjust pH precisely during extraction to minimize impurities.
Q. How can researchers validate the structural integrity of this compound using standard analytical techniques?
- Melting Point Analysis : Confirm purity via the reported range (212–218°C) .
- Chromatography : Use TLC to verify homogeneity and HPLC for quantitative purity assessment (>98% ideal for biological studies) .
- Spectroscopy : Employ -NMR to resolve aromatic proton environments and -NMR to confirm dimethylamino group integration .
Advanced Research Questions
Q. What mechanistic insights explain the formation of byproducts during synthesis, and how can they be mitigated?
Byproducts arise from incomplete condensation or side reactions (e.g., over-oxidation). Evidence from analogous syntheses suggests:
- pH Sensitivity : Adjusting the reaction medium to pH <4 minimizes undesired dimerization .
- Oxidative Byproducts : Use controlled oxidizing agents (e.g., MnO) to prevent over-oxidation to phthalide derivatives . Mitigation Strategy : Implement real-time monitoring via LC-MS to detect intermediates and optimize stoichiometric ratios.
Q. How can computational methods elucidate the electronic and steric effects of the dimethylamino substituents on this compound’s reactivity?
- Density Functional Theory (DFT) : Calculate charge distribution to predict regioselectivity in electrophilic substitution reactions.
- Molecular Docking : Model interactions with biological targets (e.g., receptors) to rationalize observed bioactivity . Example : The electron-donating dimethylamino groups enhance aromatic ring electron density, favoring meta-substitution in further derivatization .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Cross-Validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature).
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing dimethylamino with methoxy) to isolate contributing factors . Case Study : Discrepancies in dopamine D2 receptor binding affinity were resolved by controlling protonation states of the dimethylamino groups .
Q. How can environmental fate studies be designed to assess this compound’s persistence and ecotoxicity?
- Abiotic Degradation : Simulate hydrolysis (pH 7–9) and photolysis (UV exposure) to measure half-life.
- Biotic Impact : Use OECD guidelines for acute toxicity testing in Daphnia magna or algae . Data Collection : Track degradation products via high-resolution mass spectrometry (HRMS) and correlate with ecotoxicological endpoints .
Methodological Considerations
Q. What are the best practices for scaling up synthesis while maintaining yield and purity?
- Process Parameters :
| Step | Temperature | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Condensation | 80–100°C | HCl/HO | None | 70–85 |
| Recrystallization | 25°C | Toluene | None | 90–95 |
- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. How can researchers leverage this compound as a precursor for novel materials or pharmaceuticals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
